N,N-Dimethyl-5-phenyl-pentanamide
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Overview
Description
N,N-Dimethyl-5-phenyl-pentanamide is an organic compound with the molecular formula C13H19NO. It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom. This compound is known for its potential biological activity and applications in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-5-phenyl-pentanamide typically involves the reaction of 5-phenyl-pentanoic acid with dimethylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 to form the corresponding acid chloride, which then reacts with dimethylamine to yield the desired amide .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-5-phenyl-pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N,N-dimethyl-5-phenyl-pentanoic acid.
Reduction: Reduction of the amide group can yield the corresponding amine.
Substitution: The amide group can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.
Major Products Formed
Oxidation: N,N-Dimethyl-5-phenyl-pentanoic acid.
Reduction: N,N-Dimethyl-5-phenyl-pentanamine.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N,N-Dimethyl-5-phenyl-pentanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-5-phenyl-pentanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-phenyl-butanamide
- N,N-Dimethyl-3-phenyl-propanamide
- N,N-Dimethyl-2-phenyl-ethanamide
Uniqueness
N,N-Dimethyl-5-phenyl-pentanamide is unique due to its specific structural features, such as the length of the carbon chain and the position of the phenyl group. These structural differences can influence its chemical reactivity, biological activity, and overall properties compared to similar compounds .
Properties
IUPAC Name |
N,N-dimethyl-5-phenylpentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-14(2)13(15)11-7-6-10-12-8-4-3-5-9-12/h3-5,8-9H,6-7,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDJSZWPBKPGQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCCCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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